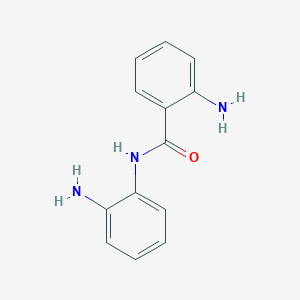

2-amino-N-(2-aminophenyl)benzamide

Description

Contextual Significance of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry

Benzamide scaffolds are considered "privileged structures" in drug discovery, meaning they are frequently found in compounds that exhibit a wide range of biological activities. eurekaselect.comnih.govcolab.ws Their prevalence stems from their ability to form stable and predictable interactions with biological targets, such as enzymes and receptors. The amide bond itself is a critical feature, offering both hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition processes in biological systems. numberanalytics.comnumberanalytics.comajchem-a.com

The versatility of the benzamide scaffold allows for the introduction of various substituents at different positions on the phenyl ring, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. researchgate.net This has led to the development of numerous drugs containing the benzamide core, with applications as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net For instance, derivatives of N-(2-aminophenyl)benzamide have been extensively explored as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy. nih.govnih.govacs.orgresearchgate.netresearchgate.net

Structural Features and Core Amide Linkages of 2-Amino-N-(2-aminophenyl)benzamide

The chemical structure of this compound, also known as 2',2-diaminobenzanilide, is defined by a central benzamide core with amino groups substituted at the ortho-position of both the benzoyl and anilide phenyl rings. nih.gov This specific arrangement of functional groups imparts distinct chemical properties and reactivity to the molecule.

The presence of two primary amino groups (-NH2) makes this compound a diamine. These amino groups are nucleophilic and can participate in various chemical reactions, making the compound a valuable intermediate for the synthesis of more complex molecules, such as quinazolinones and other heterocyclic systems. rsc.org The intramolecular hydrogen bonding potential between the amino groups and the amide linkage can also influence the compound's conformation.

| Property | Value | Source |

| Molecular Formula | C13H13N3O | nih.gov |

| Molecular Weight | 227.26 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2',2-diaminobenzanilide | nih.gov |

| CAS Number | 54255-86-6 | nih.gov |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)N | nih.gov |

Structure

3D Structure

Properties

CAS No. |

54255-86-6 |

|---|---|

Molecular Formula |

C13H13N3O |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-amino-N-(2-aminophenyl)benzamide |

InChI |

InChI=1S/C13H13N3O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,14-15H2,(H,16,17) |

InChI Key |

IJSGPQVTSQQXJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino N 2 Aminophenyl Benzamide and Its Derivatives

Catalytic Approaches to C-H Functionalization and Amidation

Modern catalytic methods offer efficient and selective routes to construct and functionalize the 2-amino-N-(2-aminophenyl)benzamide core. These approaches often rely on transition metal catalysis to activate otherwise inert C-H bonds and to facilitate the formation of the crucial amide linkage.

Palladium catalysis has been instrumental in the development of C-H functionalization reactions. For benzamide (B126) derivatives, the amide functionality can act as a directing group to guide the catalyst to a specific C-H bond, typically in the ortho position. A notable strategy involves the use of N-(2-aminophenyl)acetamide (APA) as a bidentate directing group for the palladium-catalyzed selective monoarylation of ortho-C-H bonds of various benzamides. acs.orgnih.gov This reaction is tolerant of a wide range of functional groups, enabling the synthesis of diverse biaryl amide derivatives in moderate to good yields. nih.govacs.org

A key advantage of this methodology is the use of Mn(OAc)₂ as a co-oxidant, which allows for silver-free reaction conditions. nih.gov The reaction exhibits absolute ortho-monoaryl selectivity. nih.gov The general scheme for this transformation involves the reaction of a benzamide equipped with the N-(2-aminophenyl) directing group with an aryl iodide in the presence of a palladium catalyst, a base, and an oxidant.

The core of this strategy has been extended to the direct arylation of benzamides where the N-(2-aminophenyl) group itself is part of the desired final structure, acting as both a reactant and a directing auxiliary. For instance, the arylation of N-(2-aminophenyl)benzamide with aryl iodides can be achieved using a palladium acetate (B1210297) catalyst, leading to the formation of ortho-arylated products. acs.org

Table 1: Palladium-Catalyzed Ortho-Arylation of Benzamides

| Entry | Aryl Iodide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(OAc)₂ | Na₂CO₃ | t-AmOH | 82 |

| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | K₂CO₃ | t-AmOH | 75 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | Cs₂CO₃ | DMA | 68 |

This table is a representative example based on typical conditions reported in the literature.

Copper catalysis provides a cost-effective and versatile alternative to palladium for certain transformations. In the context of this compound derivatives, copper-catalyzed oxidative cyclization is a powerful tool for the synthesis of N-heterocycles. While not a direct synthesis of the open-chain amide, these methods are crucial for converting the amide into more complex structures.

For example, copper-catalyzed intramolecular C-N bond formation can be used to synthesize quinazolinones from 2-aminobenzamides. rsc.org These reactions often proceed through an oxidative pathway, where the copper catalyst facilitates the cyclization and subsequent aromatization.

Furthermore, copper-catalyzed sp3 C-H aminative cyclization of 2-alkyl-N-arylbenzamides provides an efficient route to various functionalized isoindolinones. organic-chemistry.org This method avoids the use of halogenated starting materials and expensive transition metals. organic-chemistry.org The reaction typically employs a copper(I) salt, a ligand, and an oxidant. Mechanistic studies suggest a radical pathway is involved in this transformation. organic-chemistry.org

Multi-Step Synthetic Routes for Structural Diversification

The synthesis of complex derivatives of this compound often requires multi-step sequences that allow for the introduction of diverse functional groups and the construction of intricate molecular architectures.

The construction of the secondary amide bond in this compound can be achieved through various classical and modern amidation methods. A common approach involves the reaction of a 2-aminobenzoyl chloride with o-phenylenediamine. However, more sophisticated methods involving sequential nucleophilic additions are being developed.

One such strategy involves the activation of an amide to facilitate nucleophilic addition. For instance, N-alkoxyamides have been shown to be excellent substrates for sequential, one-pot additions of two different nucleophiles, leading to a variety of substituted amines. nih.gov This concept can be adapted for the synthesis of the target compound by carefully choosing the starting materials and nucleophiles.

Another relevant approach is the nucleophilic addition of enaminones to the S-S dimer of 2-aminobenzenethiol, which leads to the formation of 1,4-benzothiazine derivatives. arkat-usa.org While this produces a heterocyclic system, the underlying principles of nucleophilic addition and subsequent cyclization are pertinent to the synthesis of derivatives of the title compound.

A common one-pot method for the synthesis of quinazolin-4(3H)-ones involves the reaction of 2-aminobenzamide (B116534) with an aldehyde or an orthoester. trdizin.gov.tr This reaction can be catalyzed by a variety of catalysts, including solid acids, or can even proceed under catalyst-free conditions. trdizin.gov.trresearchgate.net The reaction of N-(2-aminobenzoyl)benzotriazoles with amines and orthoesters or aldehydes also provides a convenient one-pot route to quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones. doc.gov

Copper-mediated one-pot synthesis of quinazolinones has also been reported, involving an in-situ generation of the amine source. rsc.org These methods highlight the versatility of the 2-aminobenzamide scaffold in constructing complex heterocyclic systems in a single synthetic operation.

Table 2: One-Pot Synthesis of Quinazolinone Derivatives

| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|---|

| 1 | 2-Aminobenzamide | Benzaldehyde | SBA-Pr-SO₃H, solvent-free | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one |

| 2 | 2-Aminobenzamide | Triethyl orthoformate | Catalyst-free, heat | Quinazolin-4(3H)-one |

| 3 | N-(2-Aminobenzoyl)benzotriazole | Aniline (B41778), Triethyl orthoformate | Catalyst-free | 2-Anilinoquinazolin-4(3H)-one |

This table is a representative example based on typical conditions reported in the literature.

Synthesis of Substituted N-(2-Aminophenyl)benzamide Analogs

The synthesis of substituted analogs of N-(2-aminophenyl)benzamide is of great interest, particularly for the development of new therapeutic agents. These analogs can be prepared by using substituted starting materials or by functionalizing the parent compound.

For example, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and evaluated as monoamine oxidase-B inhibitors. nih.gov The synthesis of these compounds typically involves the coupling of a substituted benzoyl chloride with a substituted diamine.

In another study, 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives were designed and synthesized as dual Bcr-Abl and histone deacetylase inhibitors. rsc.org The synthesis involved the amidation of a substituted thiazole (B1198619) carboxylic acid with o-phenylenediamine.

The palladium-catalyzed ortho-arylation strategies discussed in section 2.1.1 are also a powerful tool for the synthesis of substituted analogs, allowing for the introduction of various aryl groups at the ortho position of the benzamide ring. acs.orgnih.govnih.gov

Incorporation of Heterocyclic Capping Groups

The 2-aminobenzamide framework serves as a versatile starting material for the construction of fused heterocyclic systems, particularly quinazolinones. rsc.orgmagtech.com.cn Quinazolinone heterocycles are prevalent in natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. rsc.org The synthesis often involves the condensation of 2-aminobenzamide derivatives with various reagents to form the pyrimidine (B1678525) ring of the quinazolinone system.

A novel, metal-free approach facilitates the synthesis of 2-aryl quinazolinones through a dual benzylic C–H bond amination. rsc.org This method utilizes readily accessible 2-aminobenzamides and methylarenes as starting materials. rsc.org The reaction proceeds via a proposed radical mechanism, and common solvents like DMSO or DMF can also be effective in similar annulation reactions. rsc.org This strategy is also applicable for synthesizing quinazolinones with N-phenyl and N-alkyl substituents from the corresponding 2-amino N-substituted benzamides. rsc.org For instance, reacting 2-amino-N-(sec-butyl)benzamide under these conditions yielded the expected quinazolinone product. rsc.org

The general synthetic utility of 2-aminobenzamides is highlighted by their frequent use as key intermediates for quinazolinone synthesis. researchgate.net Traditional methods often involve the condensation of 2-aminobenzamides with carboxylic acid derivatives, which may require harsh reaction conditions, or with aldehydes followed by an oxidation step. rsc.org More recent, atom-efficient strategies focus on cross-dehydrogenative-coupling (CDC) reactions to avoid pre-functionalized substrates. rsc.org

Table 1: Synthesis of Quinazolinone Derivatives from 2-Aminobenzamides

| Starting Material | Reagent | Product Type | Key Feature of Method | Reference |

| 2-Amino Benzamides | Methylarenes | 2-Aryl Quinazolinones | Metal-free, dual benzylic C-H amination | rsc.org |

| 2-Amino N-substituted Benzamides | Toluenes | N-substituted Quinazolinones | Applicable for N-phenyl and N-alkyl substituents | rsc.org |

| 2-Amino Benzamides | Carboxylic Acid Derivatives | Quinazolinones | Traditional condensation, may require harsh conditions | rsc.org |

| 2-Amino Benzamides | Aldehydes | Quinazolinones | Condensation followed by oxidation | rsc.org |

Derivatization for Pharmacological Scaffolds (e.g., Acridine (B1665455) Analogs)

The structural backbone of this compound is a precursor for synthesizing polycyclic scaffolds with significant pharmacological potential, such as acridine and acridone (B373769) analogs. These compounds are investigated for various therapeutic applications, including as anticancer agents. nih.gov

The synthesis of acridine and acridone analogues can be achieved through methods like the Ullmann condensation followed by a cyclization reaction. nih.gov This process typically involves the reaction of a benzoic acid derivative with an aniline derivative. Specifically, the core structure of this compound can be cyclized under acidic conditions (e.g., polyphosphoric acid) in a reaction known as the Bernthsen acridine synthesis to form an acridine scaffold.

In one study, new functionalized analogs of 1-nitroacridine and 4-nitroacridone were synthesized and conjugated with tuftsin/retro-tuftsin derivatives to evaluate their anticancer properties. nih.gov The acridine and acridone cores were prepared via Ullmann condensation and subsequent cyclization. nih.gov The resulting derivatives were then subjected to nucleophilic substitution reactions to link them with peptides. nih.gov The cytotoxic activity of these newly synthesized analogs was evaluated against melanoma and neuroblastoma cell lines, with some compounds showing significant potency. nih.gov For example, one analog demonstrated notable activity against amelanotic melanoma cells by inducing apoptosis, as confirmed by the activation of caspases and externalization of phosphatidylserine. nih.gov

Table 2: Synthesis and Activity of Acridine Analogs

| Synthetic Method | Target Scaffold | Application | Biological Finding | Reference |

| Ullmann Condensation & Cyclization | 1-Nitroacridine / 4-Nitroacridone | Anticancer Agents | A synthesized analog showed high potency against amelanotic melanoma cells. | nih.gov |

| Nucleophilic Substitution | Peptide-conjugated Acridines | Anticancer Agents | The analog induced apoptosis via caspase activation in neuroblastoma and melanoma cell lines. | nih.gov |

Preparation of Fluorinated Benzamide Derivatives

The introduction of fluorine into the benzamide structure is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties. nih.govnih.gov Several methods have been developed for the synthesis of fluorinated derivatives of this compound.

One approach involves the condensation of a substituted benzoic acid with a fluorinated diamine. For example, the compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was synthesized by condensing 4-(bis(2-chloroethyl)amino)benzoic acid with 1,2-diamino-4-fluorobenzene. nih.gov This synthesis was designed to improve the selectivity, activity, and in vivo stability of a parent compound by introducing a fluorine atom at the para-position of the amide bond in the phenyl ring. nih.gov The synthesis involved several steps, including protection of the starting 4-aminobenzoic acid, addition of 2-hydroxyethyl groups, chlorine substitution, and deprotection before the final condensation step. nih.gov

Another common method for synthesizing fluorinated aminobenzamides starts from isatoic anhydride (B1165640). nih.gov In a straightforward procedure, isatoic anhydride is reacted with a fluorinated amine derivative. For example, 2-Amino-N-(4-fluorophenyl)benzamide was prepared by reacting isatoic anhydride with 4-fluoroaniline. nih.gov This reaction can be carried out using either conventional heating in a solvent like DMF or via a more time-efficient microwave-assisted method, which often results in high yields. nih.gov

Table 3: Synthetic Routes to Fluorinated Benzamide Derivatives

| Product | Starting Materials | Key Reaction | Method | Reference |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | 4-(bis(2-chloroethyl)amino)benzoic acid; 1,2-diamino-4-fluorobenzene | Condensation | Multi-step synthesis with final condensation at room temperature | nih.gov |

| 2-Amino-N-(4-fluorophenyl)benzamide | Isatoic anhydride; 4-fluoroaniline | Ring-opening/Amidation | Conventional heating (reflux in DMF) or microwave irradiation | nih.gov |

Mechanistic Investigations and Reaction Pathways

Elucidation of Catalytic Cycles in Coupling Reactions

Catalytic cycles involving 2-amino-N-(2-aminophenyl)benzamide and related structures are pivotal for the construction of various heterocyclic systems. For instance, the synthesis of quinazolinones from 2-aminobenzamides and methylarenes can be achieved through a domino reaction mediated by di-tert-butyl peroxide (DTBP), involving dual oxidative C-N couplings without the need for transition metals. rsc.org Mechanistic studies, including kinetic isotope effect experiments, have indicated that the cleavage of the benzylic C-H bond is the rate-determining step in these reactions. rsc.org

In a different approach, iron(II) bromide has been shown to catalyze the oxidative coupling of benzylamines with 2-aminoanilines to produce benzimidazoles, with molecular oxygen as the oxidant. rsc.org The catalytic cycle in these reactions is influenced by the electronic properties of the substituents on the benzylamine, where electron-donating groups generally lead to higher yields. rsc.org Furthermore, silver-catalyzed one-pot reactions have been developed for the transformation of 2-amino-N-substituted benzamides into 6-selenylated N-substituted 1,2,3-benzotriazine-4(3H)-ones. nih.gov This process involves an intermolecular site-selective C-H selenylation followed by annulation, where silver nitrate (B79036) acts as a nitrogen synthon. nih.gov

Analysis of Nucleophilic Addition and Transamidation Mechanisms

Nucleophilic addition is a fundamental process in the reactions of this compound. The initial step in many syntheses involving this compound is the nucleophilic attack of an amine group on a carbonyl carbon. For example, in the formation of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide (B116534) and an aldehyde, the reaction initiates with the nucleophilic addition of the primary amine of the benzamide (B126) to the aldehyde's carbonyl group, forming a carbinolamine intermediate. libretexts.orgresearchgate.net This is followed by cyclization and dehydration.

The reactivity of related structures, such as enaminones with the dimer of 2-aminobenzenethiol, also highlights the role of nucleophilic addition. arkat-usa.org In these reactions, the enaminone acts as a nucleophile, attacking the electrophilic sulfur-sulfur bond, which is followed by an intramolecular Michael addition of the amino group. arkat-usa.org

Transamidation, the exchange of an amide group, is another relevant mechanistic pathway. While direct transamidation of this compound is not extensively detailed, studies on simpler benzamides provide insight. Metal-free transamidation of primary amides can be achieved using activators like trimethylsilyl (B98337) chloride (TMSCl). researchgate.net Computational studies on the transamidation of acetamide (B32628) have explored mechanisms involving non-covalent catalysis through hydrogen bonding and covalent catalysis via a hydroxamic acid intermediate, with the latter being more favorable. researchgate.net These principles can be extrapolated to understand potential side reactions or planned transformations of the amide functionalities in this compound.

Understanding Intramolecular Cyclization Processes for Quinazolinone and Indazolone Formation

The structure of this compound is primed for intramolecular cyclization, leading to the formation of valuable heterocyclic cores.

Quinazolinone Formation: The synthesis of quinazolinones from 2-aminobenzamides is a well-established process. rsc.org A common method involves the condensation of a 2-aminobenzamide with an aldehyde, followed by an intramolecular cyclization and subsequent oxidation. rsc.org The initial reaction between the 2-aminobenzamide and the aldehyde forms an intermediate that, upon intramolecular nucleophilic attack of the second amino group onto the imine carbon, leads to the dihydroquinazolinone ring system. researchgate.net Oxidation then furnishes the aromatic quinazolinone.

Indazolone Formation: Indazolones can be synthesized through various routes, often involving the formation of an N-N bond. One method involves the reductive N-N bond formation mediated by bis(diboron)tetra(hydroxide) (B₂(OH)₄), which allows for the synthesis of 2-substituted indazolones under mild, metal-free conditions. organic-chemistry.org Another strategy is the base-mediated conversion of o-nitrobenzyl alcohols to o-nitrosobenzaldehydes in situ, which then react with primary amines. organic-chemistry.orgescholarship.orgresearchgate.net The subsequent condensation and heterocyclization lead to the indazolone product. escholarship.org Mechanistic proposals suggest that the reaction proceeds through a hemiaminal heterocyclization pathway. escholarship.org

Role of Directing Groups in Regioselective Transformations

The amino groups on the this compound skeleton act as powerful directing groups, influencing the regioselectivity of various transformations. In electrophilic aromatic substitution reactions, the amino groups are activating and ortho-, para-directing. This is exemplified in the silver-catalyzed selenylation of 2-amino-N-substituted benzamides, where C-H selenylation occurs specifically at the position para to the amino group, leading to 6-selenylated products. nih.gov

In cyclization reactions, the positioning of the amino and amide groups dictates the structure of the resulting heterocycle. The ortho relationship of the two amino groups in a precursor is crucial for the efficient intramolecular cyclization to form the fused ring systems of quinazolinones and other related heterocycles. The amino group plays a critical role in intermolecular amination, as demonstrated in control experiments where the amino group, rather than the amide group, was found to be the key nucleophile in certain C-N bond formation reactions. rsc.org

Ligand Design and Coordination Chemistry of 2 Amino N 2 Aminophenyl Benzamide

Synthesis of Coordination Complexes

The synthesis of coordination complexes involving 2-amino-N-(2-aminophenyl)benzamide typically involves the reaction of the ligand with various metal salts in a suitable solvent. The resulting complexes can feature the ligand in its neutral or deprotonated form, acting as a bidentate or tridentate chelating agent.

Preparation of Divalent and Trivalent Metal Complexes

A range of divalent and trivalent metal complexes of this compound have been synthesized and studied. These include complexes with nickel(II), copper(II), cadmium(II), manganese(II), zinc(II), and iron(III). The synthesis generally involves the direct reaction of the appropriate metal salt (e.g., chloride, nitrate (B79036), or acetate) with the ligand in a solvent such as ethanol (B145695) or methanol, often under reflux conditions. The stoichiometry of the resulting complexes can vary depending on the metal-to-ligand ratio and reaction conditions. For instance, both 1:1 and 1:2 metal-to-ligand complexes have been reported.

The formation of these complexes is often driven by the chelate effect, where the multidentate nature of the this compound ligand leads to the formation of stable five- or six-membered chelate rings with the metal ion.

Complexes with Neutral and Chelating Ligands

In addition to forming simple metal complexes, this compound can also participate in the formation of mixed-ligand complexes. These complexes incorporate other neutral or chelating ligands in addition to the primary benzamide (B126) ligand. For example, coordination compounds have been synthesized that include ligands like pyridine, bipyridine, or phenanthroline. The inclusion of these secondary ligands can influence the coordination geometry, stability, and reactivity of the resulting metal complex. The synthesis of such mixed-ligand systems often involves a one-pot reaction where the metal salt, this compound, and the secondary ligand are combined in a specific molar ratio.

Structural Characterization of Metal-Ligand Adducts

The structural elucidation of the coordination complexes of this compound is crucial for understanding their properties and reactivity. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for this purpose.

X-ray Diffraction Analysis of Coordination Geometries

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in determining the coordination geometries of metal complexes of this compound. Studies have revealed that the ligand can adopt different coordination modes, leading to various geometries such as distorted octahedral, square planar, or tetrahedral, depending on the metal ion and the presence of other ligands. For example, in some octahedral complexes, the ligand coordinates in a tridentate fashion, utilizing the two amino nitrogens and the amide oxygen as donor atoms. In other cases, it may act as a bidentate ligand. X-ray analysis also provides precise bond lengths and angles, offering insights into the strength of the metal-ligand interactions.

Spectroscopic Characterization (e.g., FT-IR, FT-Raman, NMR) in Complex Formation

Spectroscopic methods are vital for characterizing these complexes, particularly in solution or when single crystals are not available.

FT-IR and FT-Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to changes in the molecular structure upon complexation. nih.govnih.gov In the FT-IR spectra of the complexes, shifts in the characteristic vibrational frequencies of the ligand provide evidence of coordination. For instance, a downward shift in the ν(N-H) stretching frequencies of the amino groups and the ν(C=O) stretching frequency of the amide group typically indicates their involvement in coordination to the metal center. nih.gov Conversely, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen and metal-oxygen bonds. FT-Raman spectroscopy provides complementary information, particularly for symmetric vibrations. nih.govnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. 1H and 13C NMR spectra of the complexes, when compared to those of the free ligand, show significant changes in the chemical shifts of the protons and carbons near the coordination sites. For example, the downfield shift of the amide N-H proton signal is indicative of its participation in complex formation. NMR can also be used to study the dynamics of ligand exchange and the conformational preferences of the complexes in solution.

| Spectroscopic Technique | Key Observables in Complex Formation | Interpretation |

| FT-IR | Shift in ν(N-H) and ν(C=O) bands | Indicates coordination of amino and amide groups to the metal center. |

| FT-Raman | Complementary vibrational data | Confirms coordination and provides information on skeletal vibrations. |

| NMR (¹H, ¹³C) | Changes in chemical shifts of protons and carbons near donor atoms | Elucidates the coordination sites and provides structural information in solution. |

Ligational Behavior and Donor Atom Preferences in Coordination

The ligational behavior of this compound is characterized by its versatility. It possesses three potential donor atoms: the two nitrogen atoms of the amino groups and the oxygen atom of the amide carbonyl group. The preference for which atoms coordinate to the metal ion is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the pH of the reaction medium, and steric effects.

Generally, the nitrogen atoms of the amino groups are strong donors and readily coordinate to a wide range of metal ions. The amide oxygen, being a harder donor site, tends to coordinate preferentially to harder metal ions. The flexibility of the ligand allows it to form stable five- or six-membered chelate rings. In many documented complexes, the ligand acts as a tridentate N,N',O-donor, forming two chelate rings with the metal center. However, bidentate coordination through the two amino nitrogens or through one amino nitrogen and the amide oxygen is also observed. The specific coordination mode adopted can be tailored by controlling the reaction conditions and the choice of metal precursor. nih.gov

Supramolecular Assemblies Involving N-(2-Aminophenyl)benzamide Ligands

The molecular architecture of this compound, possessing multiple hydrogen bond donor and acceptor sites, intrinsically favors the formation of extended supramolecular assemblies. These non-covalent interactions, primarily hydrogen bonds, are fundamental in dictating the solid-state structure and influencing the material's properties. The presence of two primary amine groups and an amide linkage provides a versatile platform for creating robust and intricate one-, two-, or three-dimensional networks.

The primary amine groups (-NH2) and the amide (-CONH-) functionality are key players in the formation of hydrogen bonds. The amide proton and the protons of the two amino groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the amines can serve as hydrogen bond acceptors. This multiplicity of interaction sites allows for the formation of diverse and stable supramolecular synthons.

In the absence of metal ions, the supramolecular assembly is governed by intermolecular hydrogen bonds between the ligands themselves. The specific patterns of these interactions are influenced by steric and electronic factors. For instance, in related benzamide structures, it is common to observe the formation of dimeric motifs through N-H···O hydrogen bonds between the amide groups of two molecules. These dimers can then be further interconnected through hydrogen bonds involving the amino groups, leading to the formation of tapes, sheets, or more complex three-dimensional lattices.

The coordination of metal ions to N-(2-aminophenyl)benzamide ligands introduces an additional level of structural control, enabling the construction of coordination polymers and metal-organic frameworks. The coordination preferences of the metal ion, such as its desired coordination number and geometry, in conjunction with the ligand's conformational flexibility and binding sites, direct the assembly of the final supramolecular architecture.

Research on copper(II) complexes with related aminobenzamide ligands has shown that the amide oxygen and the amino nitrogen are potential coordination sites. mdpi.com The coordination of the ligand to a metal center can alter the electron distribution within the ligand, thereby modifying the strength and directionality of the intermolecular hydrogen bonds. This interplay between coordination bonds and hydrogen bonds is a powerful tool for the rational design of functional materials with specific topologies and properties.

For instance, studies on analogous systems, such as 2-amino-N-(pyridin-2-yl)benzamide, provide valuable insights into the potential supramolecular behavior of this compound. In the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, both intramolecular and intermolecular hydrogen bonds are observed. researchgate.net An intramolecular N-H···N hydrogen bond can lead to a more planar conformation of the molecule. Intermolecularly, N-H···O and N-H···N hydrogen bonds link the molecules into extended networks, such as sheets. researchgate.net

The following table summarizes the key functional groups of this compound and their potential roles in forming supramolecular assemblies.

| Functional Group | Potential Role in Supramolecular Assembly |

| Primary Amine (-NH2) | Hydrogen bond donor, Hydrogen bond acceptor, Metal coordination site |

| Amide (-CONH-) | Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O), Metal coordination site (O or N) |

| Phenyl Rings | π-π stacking interactions |

Detailed structural analysis of single crystals of this compound and its metal complexes would be necessary to fully elucidate the specific hydrogen bonding motifs and the resulting supramolecular architectures. However, based on the well-established principles of supramolecular chemistry and the reported structures of analogous compounds, it is evident that this ligand is a highly promising building block for the construction of complex and functional supramolecular assemblies.

The following table provides crystallographic data for a closely related compound, 2-amino-N-(pyridin-2-yl)benzamide, illustrating the typical parameters for such structures. researchgate.net

| Crystal Data for 2-amino-N-(pyridin-2-yl)benzamide | |

| Formula | C12H11N3O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.323(4) |

| b (Å) | 19.530(16) |

| c (Å) | 10.302(10) |

| β (°) | 100.965(8) |

| Volume (ų) | 1051.4(15) |

| Z | 4 |

This structural information for a similar molecule underscores the propensity of N-arylbenzamides to form well-defined, hydrogen-bonded networks in the solid state. The principles observed in these related structures are directly applicable to understanding and predicting the supramolecular chemistry of this compound.

Computational and Theoretical Studies in Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-amino-N-(2-aminophenyl)benzamide, QSAR studies have been instrumental in elucidating the key structural features required for their activity as histone deacetylase (HDAC) inhibitors.

2D-QSAR Analysis Using Physicochemical Descriptors

Two-dimensional QSAR (2D-QSAR) studies correlate physicochemical properties, or "descriptors," of molecules with their biological activities. In a study of 25 N-(2-aminophenyl)benzamide derivatives as inhibitors of histone deacetylase 2 (HDAC2), various 2D descriptors were calculated, including conformational, electronic, quantum mechanical, topological, spatial, and thermodynamic properties. sphinxsai.com

The goal was to create a linear model that could predict the inhibitory activity (expressed as pIC50) based on these descriptors. Several methods, including Partial Least Squares (PLS) and Genetic Function Approximation (GFA), were used to build the models. The GFA method yielded a statistically significant model with a good correlation coefficient (r² = 0.794) and cross-validated correlation coefficient (q² or r².CV. = 0.634), indicating its predictive capability. sphinxsai.com This analysis helps identify which general physicochemical properties are most influential in determining the inhibitory potency of these compounds.

3D-QSAR and Molecular Field Analysis (MFA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed picture by considering the spatial arrangement of atoms. Molecular Field Analysis (MFA) is a common 3D-QSAR technique that calculates the steric and electrostatic fields surrounding the aligned molecules in a dataset.

For the N-(2-aminophenyl)benzamide series, MFA was performed to understand how these fields impact HDAC2 inhibition. sphinxsai.com The resulting 3D-QSAR model was highly predictive, with a strong correlation coefficient (r² = 0.927) and a high cross-validated coefficient (q² = 0.815). sphinxsai.com The analysis of the MFA contour maps revealed specific structural insights:

Steric Fields: The model indicated that bulky substituents at certain positions on the phenyl ring could enhance steric interactions and, therefore, activity. sphinxsai.com

Electrostatic Fields: The model showed that electronegative groups on the aromatic ring were favorable for activity, while electropositive groups near the amide and phenyl moieties also played a positive role. sphinxsai.com

Hydrogen Bonding: The model highlighted the importance of hydrogen bond acceptors for increasing the compound's inhibitory activity. sphinxsai.com

Another 3D-QSAR study on 48 aminophenyl benzamide (B126) derivatives developed a five-point pharmacophore model, identifying two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as key features for HDAC inhibition. nih.gov This model also emphasized the crucial role of hydrophobicity for activity. nih.govresearchgate.net

| QSAR Method | Model Generation Technique | Correlation Coefficient (r²) | Cross-Validated Coefficient (q²) | Predictive r² (r²_pred) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | Genetic Function Approximation (GFA) | 0.794 | 0.634 | 0.634 | sphinxsai.com |

| 3D-QSAR (MFA) | Genetic Function Approximation (GFA) | 0.927 | 0.815 | 0.845 | sphinxsai.com |

| 3D-QSAR (Atom-based) | PHASE (Schrödinger) | 0.99 | 0.85 | Not Reported | nih.gov |

Predictive Modeling for Biological Activities

The primary goal of QSAR modeling is to create robust models that can accurately predict the biological activity of new, untested compounds. nih.gov The validity and predictive power of a QSAR model are assessed using both internal validation (e.g., leave-one-out cross-validation, q²) and external validation, where the model is used to predict the activity of a separate "test set" of compounds not used in model generation. sphinxsai.comnih.gov

For the N-(2-aminophenyl)benzamide series, the developed 2D and 3D-QSAR models were validated with an external test set of 4 molecules. The models demonstrated good predictive accuracy, with predictive r² (r²_pred) values of 0.634 for the 2D model and a strong 0.845 for the 3D-MFA model. sphinxsai.com These validated models serve as powerful tools for the virtual screening and design of novel N-(2-aminophenyl)benzamide derivatives with potentially enhanced HDAC inhibitory activity, guiding synthetic efforts toward the most promising candidates. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein, such as an enzyme. This method has been extensively used to understand how this compound and its derivatives interact with histone deacetylase (HDAC) enzymes at an atomic level. nih.govmdpi.com

Active Site Binding Modes (e.g., Histone Deacetylase Enzymes)

The N-(2-aminophenyl)benzamide scaffold functions as a zinc-binding group (ZBG). nih.govmdpi.com Docking studies consistently show this moiety positioning itself deep within the active site channel of class I HDAC enzymes (HDAC1, HDAC2, and HDAC3), where it chelates the catalytic Zn²⁺ ion. mdpi.comnih.gov This interaction is critical for inhibiting the enzyme's deacetylase function. The primary amino group and the adjacent amide carbonyl oxygen of the 2-aminobenzamide (B116534) core are responsible for this key coordination with the zinc ion. mdpi.com

The rest of the inhibitor molecule orients itself along the enzyme's binding tunnel, with different parts of the molecule forming specific contacts with the amino acid residues lining the pocket. mdpi.comresearchgate.net The "capping group," a typically hydrophobic or aromatic moiety attached to the benzamide core via a linker, interacts with residues at the rim of the active site. These surface interactions are significant contributors to the inhibitor's potency and its selectivity among different HDAC isoforms. mdpi.comnih.gov For instance, substitutions on the 2-aminobenzamide ring itself can influence selectivity; a fluorine at the 4-position can increase selectivity for HDAC3, while larger groups at the 5-position can favor HDAC1/2. nih.gov

Analysis of Hydrogen Bonding, Pi-Pi, and Hydrophobic Interactions in Molecular Recognition

Beyond the crucial zinc chelation, the stability of the inhibitor-enzyme complex is governed by a network of non-covalent interactions, including hydrogen bonds, pi-pi stacking, and hydrophobic contacts. mdpi.comnih.gov

Hydrogen Bonding: Docking simulations of N-(2-aminophenyl)benzamide derivatives into the HDAC2 active site revealed hydrogen bond interactions with the backbone of key amino acids such as Cysteine-156, Histidine-146, and Glycine-154. researchgate.net In another study focusing on HDAC3, the benzamide's carbonyl group was found to form a hydrogen bond with Tyrosine-298, while the amide -NH group interacted with Glycine-143. nih.gov These hydrogen bonds help to anchor the inhibitor in the correct orientation for optimal binding.

Pi-Pi Interactions: The aromatic rings present in the N-(2-aminophenyl)benzamide scaffold and its derivatives frequently engage in pi-pi stacking interactions with the aromatic side chains of phenylalanine and tyrosine residues in the active site. For example, interactions with Phenylalanine-144, Phenylalanine-200, and Histidine-145 have been observed in docking poses with HDACs. researchgate.netnih.gov These interactions are vital for stabilizing the ligand within the hydrophobic regions of the binding pocket.

| Interaction Type | Interacting Ligand Group | Interacting Enzyme Residues (Examples) | Target Enzyme (Example) | Reference |

|---|---|---|---|---|

| Zinc Chelation | 2-aminobenzamide (amino and carbonyl) | Zn²⁺ ion | HDAC1, HDAC2, HDAC3 | mdpi.comnih.gov |

| Hydrogen Bonding | Amide carbonyl / NH | Gly154, His146, Cys156 | HDAC2 | researchgate.net |

| Hydrogen Bonding | Amide carbonyl / NH | Gly143, Tyr298 | HDAC3 | nih.gov |

| Pi-Pi Stacking | Aromatic Rings | Phe144, Phe200, His145 | HDAC1, HDAC2, HDAC3 | researchgate.netnih.gov |

| Hydrophobic Interactions | Linker and Cap Groups | Various nonpolar residues | HDACs | nih.govresearchgate.net |

Conformational Analysis and Energy Minimization Techniques

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis is a critical computational tool used to identify the stable, low-energy arrangements of a molecule, which are the most likely to be biologically relevant. For the N-(2-aminophenyl)benzamide scaffold and its derivatives, these analyses are crucial for understanding how the molecule can adapt its shape to fit into the binding site of a target protein.

Various computational methods are employed to perform conformational analysis, ranging from molecular mechanics force fields to more accurate but computationally intensive quantum mechanical methods. Software packages such as Maestro's Phase are utilized for these studies. nih.gov These programs can perform fine-grained conformational sampling to generate a diverse set of molecular conformations. nih.gov

Once a set of possible conformations is generated, energy minimization is performed to identify the most stable structures. This process computationally adjusts the geometry of the molecule to find the lowest energy arrangement of its atoms. The resulting low-energy conformers provide insights into the molecule's preferred shapes. In a study focused on developing a 3D-QSAR model for histone deacetylase (HDAC) inhibitors based on the 2-aminophenylbenzamide scaffold, a comprehensive set of inhibitors with this core structure was analyzed. nih.gov The generation of a common-features pharmacophore hypothesis for these molecules inherently relies on an initial conformational sampling and energy minimization of each compound to identify their bioactive conformations. nih.gov

Table 1: Computational Techniques in the Study of this compound Derivatives

| Technique | Purpose | Relevant Findings for the Scaffold |

| Conformational Analysis | To identify stable three-dimensional arrangements of the molecule. | The relative orientation of the two phenyl rings is critical for fitting into enzyme active sites. |

| Energy Minimization | To locate the lowest energy (most stable) conformations. | Determines the preferred molecular shapes that are likely to be biologically active. |

| 3D-QSAR | To correlate the 3D properties of molecules with their biological activity. | Identifies key structural features of the scaffold that are important for inhibitory potency. nih.gov |

| Molecular Docking | To predict the binding mode of a molecule within a target's active site. | The 2-aminobenzamide moiety often acts as a zinc-chelating group in HDAC inhibitors. nih.gov |

In Silico Design for Optimized Inhibitors

The insights gained from conformational analysis and energy minimization are fundamental to the in silico design of optimized inhibitors based on the this compound scaffold. This scaffold has proven to be particularly effective in the design of inhibitors for histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases. nih.govnih.gov

The design process often begins with the this compound core, which typically serves as the zinc-binding group (ZBG) that interacts with the zinc ion in the active site of HDAC enzymes. nih.gov Computational tools are then used to explore how modifications to this scaffold can enhance binding affinity and selectivity for a specific HDAC isoform.

One powerful in silico technique is the development of a three-dimensional quantitative structure-activity relationship (3D-QSAR) model. For a series of 2-aminophenylbenzamide-based HDAC1 inhibitors, a 3D-QSAR model was generated to understand the structural requirements for potent inhibition. nih.gov This model, developed using the Phase software, yielded a high correlation coefficient, indicating its robustness and predictive power. nih.gov Such models provide a virtual roadmap for designing new derivatives with improved activity by highlighting regions of the scaffold where modifications would be beneficial.

Molecular docking is another indispensable tool in the in silico design process. In a study focused on optimizing resveratrol (B1683913) as a scaffold for HDAC-1 and HDAC-2 inhibitors, a 2-aminobenzamide subunit was incorporated as the zinc-chelating group. nih.gov Docking studies revealed that this modification allowed the molecules to orient favorably within the active site, with the aminobenzamide group interacting with the catalytic zinc ion. nih.gov The docking scores obtained from these simulations helped to prioritize synthesized compounds for further biological evaluation. nih.gov

Table 2: Key Findings from In Silico Design of Inhibitors with the this compound Scaffold

| Study Focus | Key In Silico Finding | Implication for Inhibitor Design |

| HDAC1 Inhibitors | Development of a predictive 3D-QSAR model. nih.gov | Provides a framework for designing new derivatives with enhanced HDAC1 inhibitory activity. nih.gov |

| HDAC-1/2 Inhibitors | The 2-aminobenzamide subunit acts as an effective zinc-chelating group. nih.gov | Confirms the utility of the scaffold for targeting the active site of zinc-dependent enzymes like HDACs. nih.gov |

| Antioxidant Agents | Computational analysis helped interpret antioxidant capacity trends. nih.gov | Demonstrates the broader applicability of computational studies on this scaffold beyond enzyme inhibition. nih.gov |

Through these computational approaches, the this compound scaffold can be rationally modified. For instance, different substituents can be added to the phenyl rings to explore new interactions with amino acid residues in the target's binding pocket, thereby enhancing potency and selectivity. The iterative cycle of in silico design, chemical synthesis, and biological testing accelerates the discovery of novel and optimized inhibitors for therapeutic use.

Biological and Pharmacological Research of N 2 Aminophenyl Benzamide Derivatives Preclinical Focus

Enzyme Target Engagement and Inhibition Kinetics

The primary enzymatic targets of N-(2-aminophenyl)benzamide derivatives are the zinc-dependent histone deacetylases. The interaction with these enzymes is a key focus of preclinical investigation, with an emphasis on understanding the kinetics of inhibition and the structural determinants of selectivity among the various HDAC isoforms.

Histone Deacetylase (HDAC) Isoform Selectivity

N-(2-aminophenyl)benzamide derivatives have demonstrated a notable selectivity for certain classes and isoforms of HDACs. This selectivity is a critical aspect of their development as therapeutic agents, as it can influence both efficacy and potential side effects.

A significant body of research highlights the potent inhibitory activity of N-(2-aminophenyl)benzamide derivatives against Class I HDACs, which include HDAC1, HDAC2, and HDAC3. acs.orgnih.govfrontiersin.orgresearchgate.netgoogle.com These enzymes are primarily located in the nucleus and are key regulators of gene expression. google.com

Derivatives have been identified that inhibit HDAC1 and HDAC2 at nanomolar concentrations. acs.orgnih.gov For instance, one study reported a derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), with IC₅₀ values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively, demonstrating a clear Class I selectivity. frontiersin.org Another investigation of compounds GK444 and GK718 showed IC₅₀ values in the range of 100 to 361 nM and 139 to 259 nM for Class I HDACs, specifically HDAC1, 2, and 3. researchgate.net

The development of fluorinated N-(2-aminophenyl)benzamide derivatives has also shown promise. One such compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), exhibited IC₅₀ values of 842.80 nM, 949.15 nM, and a particularly potent 95.48 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov Furthermore, some 2'-aminoanilide derivatives have been found to be generally more potent against HDAC3, with one nicotinic anilide derivative showing an IC₅₀ for HDAC3 of 0.113 μM. researchgate.net

| Compound | Target | IC₅₀ (nM) |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 |

| HDAC2 | 260.7 | |

| HDAC3 | 255.7 | |

| GK444 | Class I HDACs | 100 - 361 |

| GK718 | Class I HDACs | 139 - 259 |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC1 | 842.80 |

| HDAC2 | 949.15 | |

| HDAC3 | 95.48 | |

| Nicotinic anilide derivative | HDAC3 | 113 |

While the primary focus has been on Class I HDACs, the activity of N-(2-aminophenyl)benzamide derivatives against other isoforms, such as HDAC8 (also a Class I member), has also been investigated. Research has indicated that some derivatives are inactive against HDAC8. nih.gov For example, a study of various benzamide (B126) derivatives, including those with the 2-aminobenzamide (B116534) group, found that while they were active against HDAC1, HDAC2, and HDAC3, they were inactive against HDAC8. nih.gov This suggests a degree of selectivity even within Class I HDACs. In one instance, a derivative, 24a, showed an IC50 value of 4100 nM against HDAC8, indicating significantly lower potency compared to its inhibition of other Class I HDACs. epa.gov

The structural components of N-(2-aminophenyl)benzamide derivatives, specifically the capping groups and binding units, play a crucial role in determining their isoform selectivity. acs.orgnih.govnih.govtandfonline.comnih.gov The N-(2-aminophenyl)benzamide functionality itself serves as the zinc-binding group. acs.orgnih.gov

The nature of the capping group, which interacts with the surface of the enzyme's active site, can significantly influence potency and selectivity. nih.gov For example, the introduction of a trifluoromethyl moiety within the capping group has been shown to exploit the enzyme surface topology and contribute to selectivity. nih.gov Similarly, linking the N-(2-aminophenyl)benzamide group to various capping groups, including amino acids like pyroglutamic acid and proline, has yielded potent Class I HDAC inhibitors. acs.orgnih.gov The use of chiral heterocyclic capping groups, such as imidazolinone and thiazoline (B8809763) rings, has also been effective in developing Class I selective inhibitors. epa.gov

The linker region, which connects the capping group to the zinc-binding unit, also impacts activity. The incorporation of a vinyl group within the linker region has been shown to aid in active site stabilization. nih.gov Furthermore, modifications to the benzamide zinc-binding group, such as fluorine substitution, have been explored to improve metabolic stability. nih.gov The importance of the 2-aminobenzamide group for inhibitory activity against HDACs has been clearly demonstrated, as derivatives lacking this feature were found to be devoid of Class I HDAC inhibitory potency. nih.gov

Dual Inhibition of Topoisomerase I and HDACs

In an effort to develop multi-targeted anticancer agents, researchers have explored the design of dual inhibitors that target both topoisomerases and HDACs. nih.gov Topoisomerases are enzymes involved in DNA replication and are established targets for cancer therapy. nih.gov While the provided information focuses heavily on HDAC inhibition by N-(2-aminophenyl)benzamide derivatives, the concept of dual inhibition represents a broader strategy in drug discovery. For instance, a dual HDAC and topoisomerase II inhibitor was developed from a podophyllotoxin (B1678966) derivative. nih.gov Another approach involved covalently merging a SAHA-like HDAC inhibitor to a camptothecin (B557342) framework to create a dual HDAC-topoisomerase I inhibitor. nih.gov Although specific examples of N-(2-aminophenyl)benzamide derivatives as dual topoisomerase/HDAC inhibitors are not detailed in the provided search results, the structural framework of these compounds makes them amenable to such modifications.

In Vitro Cellular Responses and Mechanism of Action

The in vitro cellular effects of N-(2-aminophenyl)benzamide derivatives are a direct consequence of their HDAC inhibitory activity. These compounds have been shown to induce a range of cellular responses, primarily in cancer cell lines.

N-(2-aminophenyl)benzamide derivatives have demonstrated antiproliferative activity at micromolar concentrations against various cancer cell lines, including A549 (lung carcinoma) and SF268 (glioblastoma). acs.orgnih.gov For example, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) exhibited significantly higher potency in inhibiting the growth of A2780 (ovarian carcinoma) and HepG2 (hepatocellular carcinoma) cells compared to the established HDAC inhibitor SAHA. frontiersin.org Further studies with this compound in HepG2 cells revealed that it induces G2/M phase cell cycle arrest and apoptosis, contributing to its antitumor effects. frontiersin.org

Cellular analysis has also shown that treatment with these derivatives can lead to the downregulated expression of key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR). acs.orgnih.gov The mechanism of action is rooted in the inhibition of HDACs, which leads to an increase in histone acetylation. For instance, one derivative caused an increase in histone H3K9 acetylation in Jurkat and HeLa cells, which was consistent with the induction of apoptosis. epa.gov

Induction of Histone Hyperacetylation in Cancer Cell Lines

A primary mechanism of action for many N-(2-aminophenyl)benzamide derivatives is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression. frontiersin.org By inhibiting HDACs, these benzamide derivatives cause an accumulation of acetylated histones (histone hyperacetylation), which leads to a more relaxed chromatin state and the reactivation of tumor suppressor genes. nih.gov

This activity is particularly directed towards Class I HDACs (HDAC1, HDAC2, and HDAC3), which are zinc-dependent enzymes often found in the nucleus. frontiersin.orgnih.gov For instance, the derivative CI-994, also known as N-acetyldinaline, was identified as an HDAC inhibitor that induces histone hyperacetylation in living cells. nih.gov In HCT-8 colon carcinoma cells, CI-994 was shown to inhibit HDAC-1 and HDAC-2, leading to a time- and dose-dependent increase in the hyperacetylation of histone H3, an effect detectable within 30 minutes of treatment. nih.gov

Other novel derivatives have been specifically engineered for this purpose. The compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) demonstrated a selective inhibitory pattern against Class I HDACs, with IC₅₀ values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.orgnih.gov Similarly, a fluorinated version, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), also showed Class I selectivity and was particularly potent against HDAC3. nih.gov Further research has identified a class of benzamides that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.govacs.orguq.edu.au The presence of the 2-aminobenzamide group has been shown to be a critical structural feature for this inhibitory activity against Class I HDACs. nih.gov

Modulation of Gene Expression and Protein Levels (e.g., EGFR mRNA and protein, DNMT1)

The inhibition of HDACs by N-(2-aminophenyl)benzamide derivatives directly impacts gene expression. Cellular analysis of a novel class of these benzamide inhibitors revealed that they cause the downregulated expression of both epidermal growth factor receptor (EGFR) mRNA and protein. nih.govacs.orguq.edu.aucornell.edu

Beyond histone acetylation, these compounds can influence other epigenetic regulators. The derivative N-(2-aminophenyl) benzamide acridine (B1665455) (8a) has been shown to downregulate both HDAC1 and DNA methyltransferase 1 (DNMT1). nih.gov DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, and its overexpression is associated with the development of certain cancers, such as acute myeloid leukaemia (AML). nih.govnih.gov By reducing DNMT1 levels, this benzamide derivative can lead to DNA hypomethylation and the re-expression of silenced tumor suppressor genes, contributing to its anti-proliferative and pro-apoptotic effects in AML cells. nih.gov

Antiproliferative Activities in Various Cancer Cell Lines

N-(2-aminophenyl)benzamide derivatives have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. nih.govatlantis-press.com This broad activity underscores their potential as anticancer agents. cornell.edu For example, the HDAC inhibitor N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed potent growth inhibition in A2780 ovarian cancer and HepG2 liver cancer cells, being over 10 times more potent than the established HDAC inhibitor SAHA in these specific lines. frontiersin.orgnih.gov Its fluorinated analogue, FNA, also exhibited strong antiproliferative effects against HepG2 cells with an IC₅₀ value of 1.30 µM. nih.gov

A separate class of N-(2-aminophenyl)-benzamide derivatives displayed micromolar antiproliferative activity against A549 lung cancer and SF268 glioblastoma cell lines. nih.govuq.edu.aucornell.edu Research has also confirmed the antiproliferative effects of benzamide derivatives against MCF-7 breast cancer cells and HCT-8 colon cancer cells. nih.govnih.gov The table below summarizes the antiproliferative activity of various N-(2-aminophenyl)benzamide derivatives in different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian) | 2.66 µM | frontiersin.orgnih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver) | 1.73 µM | frontiersin.orgnih.gov |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Liver) | 1.30 µM | nih.gov |

| Novel Benzamide Derivatives | A549 (Lung) | Micromolar concentrations | nih.govuq.edu.aucornell.edu |

| Novel Benzamide Derivatives | SF268 (Glioblastoma) | Micromolar concentrations | nih.govuq.edu.aucornell.edu |

| Benzamide-based Derivatives | MCF-7 (Breast) | Potent activity | nih.gov |

| CI-994 | HCT-8 (Colon) | Antitumor cytostatic agent | nih.gov |

Apoptosis Induction Pathways in Cellular Models

In addition to halting proliferation, N-(2-aminophenyl)benzamide derivatives actively induce programmed cell death, or apoptosis, in cancer cells. nih.gov This is a critical mechanism for their anticancer effects. frontiersin.org Studies have shown that these compounds can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govresearchgate.net

The intrinsic pathway appears to be a key mechanism. Research using the N-substituted benzamide declopramide (B1670142) (3CPA) in murine 70Z/3 cells demonstrated that the compound induces apoptosis via the mitochondrial pathway. nih.gov This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, an initiator caspase. nih.govmdpi.com The activation of caspase-9 then triggers a cascade of effector caspases, such as caspase-3, which execute the final stages of apoptosis. frontiersin.orgnih.gov This mitochondrial-mediated apoptosis was shown to be independent of the p53 tumor suppressor protein, as apoptosis was also induced in the p53-deficient HL60 cell line. nih.gov

Further evidence supports the activation of this caspase cascade. In HepG2 cells, the derivative NA was found to markedly increase the protein levels of cleaved caspase-3 and cleaved caspase-9, confirming the activation of these critical apoptotic enzymes. frontiersin.org The induction of apoptosis by NA in these cells was dose-dependent, with the percentage of apoptotic cells increasing significantly with higher concentrations of the compound. frontiersin.org Treatment with these benzamides can also lead to a G2/M cell cycle block, which often precedes apoptosis. frontiersin.orgnih.gov

In Vivo Preclinical Efficacy Studies

Following promising results in cellular models, the efficacy of N-(2-aminophenyl)benzamide derivatives has been evaluated in animal models of disease, providing crucial preclinical data on their therapeutic potential.

Evaluation of Antitumor Activity in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating in vivo antitumor activity. Several N-(2-aminophenyl)benzamide derivatives have shown efficacy in these models.

A derivative identified as compound 8b, a 2-amino-5-(thiophen-2-yl)benzamide, was tested against HCT116 human colon cancer cell xenografts in nude mice. nih.gov Compound 8b successfully reduced the tumor mass, with its effect being comparable to the established anticancer agent MS-275. nih.gov Another derivative, I-1, demonstrated significant tumor growth inhibition in both a C6 glioma orthotopic model (66.7% inhibition) and a U87MG glioblastoma xenograft model (69.4% inhibition). nih.gov Furthermore, the fluorinated derivative FNA was evaluated in a xenograft model and was found to inhibit tumor growth at a rate (48.89%) similar to that of the HDAC inhibitor SAHA (48.13%). nih.gov

Investigation of Antifibrotic Efficacy in Disease Models (e.g., pulmonary fibrosis)

Beyond oncology, the epigenetic-modulating effects of these compounds suggest their utility in other diseases characterized by aberrant cellular activity, such as fibrosis. researchgate.net Recent studies have explored the antifibrotic potential of N-(2-aminophenyl)-benzamide derivatives. nih.govacs.org

Two specific benzamide derivatives, GK444 and GK718, which are potent inhibitors of Class I HDACs, were investigated in a mouse model of bleomycin-induced pulmonary fibrosis. nih.govresearchgate.net Both compounds showed efficacy when administered on a preventative dosing schedule. acs.orguq.edu.au The treatment resulted in decreased expression of the collagen gene Col1a1, a reduction in fibrotic masses, and less collagen deposition in the lungs, indicating a significant antifibrotic effect. researchgate.net These findings suggest that N-(2-aminophenyl)-benzamide inhibitors of class I HDACs could represent a new therapeutic approach for treating fibrotic disorders. nih.govacs.org

Exploration of Other Biological Activities

Recent preclinical research has extended the investigation of N-(2-aminophenyl)benzamide derivatives beyond their primary therapeutic targets, revealing potential applications in other areas of medicine. These explorations have uncovered promising antimicrobial and anticonvulsant properties in certain analogues, suggesting a broader pharmacological profile for this class of compounds.

Antimicrobial Potential of Derivatives

Derivatives of 2-aminobenzamide have been the subject of synthetic efforts to explore their efficacy as antimicrobial agents. A series of novel 2-aminobenzamide derivatives were synthesized and evaluated for their activity against a panel of bacterial and fungal strains. The antimicrobial screening was conducted using an agar (B569324) well diffusion method to determine the zones of inhibition.

The tested microorganisms included Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, and the fungal strains Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. nih.gov One of the synthesized compounds, 2-amino-N-(1,3,4-thiadiazol-2-yl)benzamide, demonstrated notable antifungal activity, particularly against Aspergillus fumigatus, where it was found to be more potent than the standard antifungal drug, Clotrimazole. researchgate.netresearchgate.net This compound also exhibited moderate to good activity against other tested bacterial and fungal strains. researchgate.net

Further studies on N-benzamide derivatives have also indicated significant antibacterial potential. For instance, certain derivatives displayed excellent activity against both B. subtilis and E. coli, with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL for E. coli and 6.25 μg/mL for B. subtilis. nanobioletters.comresearchgate.net These findings underscore the potential of N-(2-aminophenyl)benzamide derivatives as a scaffold for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected N-(2-Aminophenyl)benzamide Derivatives

| Compound | Microorganism | Activity |

|---|---|---|

| 2-amino-N-(1,3,4-thiadiazol-2-yl)benzamide | Aspergillus fumigatus | Excellent antifungal activity, more potent than Clotrimazole. researchgate.netresearchgate.net |

| N-benzamide derivative (unspecified) | Escherichia coli | MIC: 3.12 μg/mL. nanobioletters.comresearchgate.net |

| N-benzamide derivative (unspecified) | Bacillus subtilis | MIC: 6.25 μg/mL. nanobioletters.comresearchgate.net |

Anticonvulsant Properties of Related Analogues

Investigations into the pharmacological activities of related benzamide analogues have revealed significant anticonvulsant properties. Preclinical studies in mice, utilizing the maximal electroshock (MES) induced seizure model, have demonstrated the potential of N-(aminophenyl)benzamides as effective anticonvulsant agents. nih.gov

The anticonvulsant activity of these compounds appears to be influenced by the substitution pattern on the N-phenyl ring. For example, the presence of a methyl group on the N-phenyl moiety of aminoretrobenzamides was found to influence their metabolic stability and anticonvulsant efficacy. nih.gov In preclinical models, certain retrobenzamide derivatives displayed pharmacological values, including the median effective dose (ED50), that were competitive with established antiepileptic drugs like phenytoin (B1677684) and carbamazepine. nih.gov

A notable analogue, a 3-aminobenzanilide (B82601) derived from 2,6-dimethylaniline, emerged as a particularly potent anti-MES compound with an ED50 of 13.48 mg/kg in mice. nih.gov Its activity profile has been favorably compared to that of phenobarbital (B1680315) and phenytoin. nih.gov Furthermore, some of these retrobenzamides have shown activity in the subcutaneous pentylenetetrazole (scPtz) test, a model for absence seizures, which is a feature not exhibited by phenytoin. nih.gov

Table 2: Anticonvulsant Activity of Selected N-(Aminophenyl)benzamide Analogues in Mice (MES Test)

| Analogue | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) |

|---|---|---|---|

| 3-Aminobenzanilide derived from 2,6-dimethylaniline | 13.48 nih.gov | Not specified | Not specified |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Not specified in mg/kg | Not specified in mg/kg | 5.2 nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Not specified in mg/kg | Not specified in mg/kg | 11.8 nih.gov |

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-amino-N-(2-aminophenyl)benzamide derivatives has traditionally relied on established coupling reactions. However, future efforts will likely focus on the development of more efficient, cost-effective, and environmentally benign synthetic routes. A significant advancement has been the establishment of highly convergent routes that utilize a preassembled N-(2-aminophenyl)-benzamide unit. acs.org This approach has proven applicable to the synthesis of various five-membered heterocyclic systems linked by a 2-amino or 2-thio substituent, streamlining the production of diverse compound libraries. acs.org

Future research will likely explore:

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reproducibility for key synthetic steps.

Biocatalysis: The use of enzymes to catalyze specific reactions could lead to more stereoselective and environmentally friendly synthetic processes.

Novel Coupling Reagents: Investigation into new catalysts and coupling agents could improve reaction yields and reduce the need for harsh reaction conditions. For instance, the use of Pd2dba3 and TFP in the presence of potassium carbonate has been documented for specific synthetic transformations of N-(2-aminophenyl)benzamide. google.com

Advanced Ligand Design for Enhanced Target Selectivity and Potency

A primary focus of future research will be the rational design of ligands with improved potency and, crucially, enhanced selectivity for specific HDAC isoforms or other biological targets. The 2-aminobenzamide (B116534) moiety is a known zinc-binding group (ZBG) that contributes to the inhibitory activity of these compounds against HDACs. tandfonline.com

Key areas for advancement in ligand design include:

Structure-Activity Relationship (SAR) Studies: In-depth SAR studies will continue to be critical. For example, research has shown that introducing a 2-aminobenzamide moiety at the 1-position of an acridone (B373769) scaffold via a flexible alkyl chain leads to potent and selective HDAC1 inhibition. tandfonline.com It has also been observed that substituent groups at the 5-position of the acridone scaffold can influence HDAC1 inhibitory activity. tandfonline.com

Exploration of Novel Capping Groups: The "cap" region of the pharmacophore plays a crucial role in determining selectivity. The use of a tricyclic conjugated acridone ring as the cap has been shown to be a feasible strategy in drug design. tandfonline.com Future work could involve exploring bicyclic rings like quinoline (B57606) or isoquinoline (B145761) to further probe the structure-activity relationship. tandfonline.com Chiral oxazoline (B21484) units have also emerged as effective capping groups, leading to potent Class I HDAC inhibitors. acs.org

Stereochemistry: The influence of stereochemistry on HDAC inhibition is a largely unexplored area. The use of enantiopure heterocyclic capping groups is a novel approach that has demonstrated the significant impact of stereochemistry on inhibitory potency and selectivity. acs.org

| Compound Class | Key Structural Feature | Target Selectivity | Reference |

| N-alkyl acridone analogues | 2-aminobenzamide moiety as ZBG | Selective for HDAC1 and HDAC3 | tandfonline.com |

| Oxazoline-capped derivatives | Chiral oxazoline capping group | Potent inhibition of HDAC3-NCoR2 | acs.org |

Integration of Multi-Omics Data in Comprehensive Biological Studies

To gain a deeper understanding of the biological effects of this compound derivatives, future research must move beyond single-target assays and embrace a more holistic, systems-level approach. The integration of various "omics" data will be instrumental in elucidating the complex mechanisms of action and identifying potential biomarkers of response.

Future research will likely involve:

Proteomics: Proteomic analyses can reveal the broader impact of these compounds on cellular protein expression, identifying downstream targets and off-target effects. researchgate.net

Genomics and Transcriptomics: Analyzing changes in gene expression following treatment can provide insights into the signaling pathways modulated by these compounds.

Metabolomics: Studying the metabolic consequences of target inhibition can uncover novel mechanisms of action and potential metabolic liabilities.

By combining these multi-omics datasets, researchers can construct a more comprehensive picture of how N-(2-aminophenyl)benzamide derivatives function at a cellular and organismal level, paving the way for more informed drug development and personalized medicine approaches.

Exploration of New Therapeutic Applications for N-(2-Aminophenyl)benzamide Scaffolds Beyond Oncology

While oncology has been the primary focus, the N-(2-aminophenyl)benzamide scaffold holds promise for a range of other diseases. The ability of these compounds to modulate epigenetic targets and other key cellular proteins suggests their potential utility in various therapeutic areas.

Potential new applications to be explored include:

Neurodegenerative Diseases: Given that epigenetic dysregulation is implicated in conditions like Alzheimer's disease, the development of multi-target-directed ligands (MTDLs) based on this scaffold is a promising strategy. researchgate.net

Infectious Diseases: Acridine (B1665455) derivatives, which can be synthesized from N-(2-aminophenyl)benzamide precursors, have been investigated as potential agents against bacterial and protozoan infections. researchgate.net

Inflammatory and Autoimmune Diseases: The immunomodulatory properties of HDAC inhibitors suggest that N-(2-aminophenyl)benzamide derivatives could be explored for the treatment of chronic inflammatory conditions.

Cardiovascular Diseases: The role of HDACs in cardiovascular biology is an emerging area of research, opening up possibilities for the application of these compounds in heart-related ailments.

The development of complex targeted therapies that can attack multiple biological initiators and pathways is a new paradigm in treatment for various diseases. google.com The versatility of the N-(2-aminophenyl)benzamide scaffold makes it an ideal starting point for the design of such multi-target agents.

Q & A

Q. What are the most effective synthetic routes for 2-amino-N-(2-aminophenyl)benzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling 2-aminobenzamide with substituted aniline derivatives. Key approaches include:

Q. Optimization Strategies :

Q. How can researchers characterize the structural integrity of this compound derivatives?

Methodological Answer:

- Spectroscopy :

- Mass spectrometry : Molecular ion peaks (e.g., m/z 281 for dichlorophenyl derivatives) confirm molecular weight .

- X-ray crystallography : Resolves dihedral angles (e.g., 78° between benzamide and aryl rings) and hydrogen-bonding networks .

Advanced Research Questions

Q. What mechanisms underlie the HDAC inhibitory activity of this compound derivatives?

Methodological Answer: Derivatives like MS-275 act as class I HDAC inhibitors by:

- Chelating Zn in the catalytic pocket via the 2-aminophenyl group .

- Inducing histone H3/H4 hyperacetylation (e.g., 30–100× potency over valproate in frontal cortex models) .

Q. Experimental Validation :

- In vitro HDAC assays : Fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) quantify inhibition (IC values <1 µM) .

- Chromatin immunoprecipitation (ChIP) : Confirms increased Ac-H3 binding to promoters (e.g., RELN, GAD67) in neuronal cells .

Q. How do structural modifications impact dual-targeting (e.g., Bcr-Abl/HDAC) activity?

Methodological Answer: Key SAR Insights :

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Thiophene | Enhances HDAC selectivity (IC 15 nM) | |

| Dichlorophenyl | Improves Bcr-Abl binding (K 0.8 µM) | |